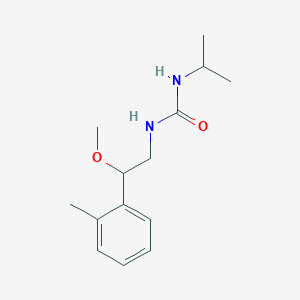
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a chemical compound with the linear formula C11H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported, utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . A practically simple, catalyst-free and scalable synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has also been developed .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is defined by its linear formula C11H16N2O . The compound belongs to the class of molecules known as ethers, which are compounds having two alkyl or aryl groups bonded to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions at the benzylic position, which are very important for synthesis problems . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Applications De Recherche Scientifique
Polymer Synthesis
- Silicone-Urea Copolymers : Isopropyl alcohol (IPA), a solvent related to isopropyl groups in urea derivatives, has been used in the synthesis of silicone–urea copolymers. These copolymers exhibit excellent tensile strengths and thermal properties, indicating potential applications in materials science and engineering (Yilgor et al., 2003).
Pharmaceutical Applications
- Naphthyl Analogues of Antiviral Agents : The synthesis of 5-isopropyl-6-naphthyl uracil and its derivatives demonstrates the use of isopropyl and uracil components in creating potential antiviral agents. These compounds are explored for their activity against HIV, showcasing the role of urea derivatives in medicinal chemistry (Imam et al., 1997).
Material Science
- Optical Sensors : Urea derivatives have been incorporated into air-stable lipid films to construct optical sensors for detecting substances like urea in milk. This application highlights the potential of urea derivatives in environmental monitoring and food safety (Nikoleli et al., 2010).
Chemical Synthesis
- Masked Isocyanates : Hindered ureas have been used as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This innovative approach broadens the scope of synthetic applications for urea derivatives in organic synthesis (Hutchby et al., 2009).
Propriétés
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16-14(17)15-9-13(18-4)12-8-6-5-7-11(12)3/h5-8,10,13H,9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOFBBKANJMUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

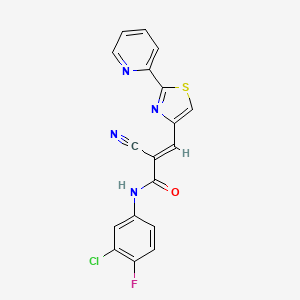
![N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2779176.png)
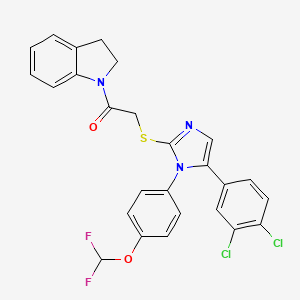
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)
![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)
![5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2779187.png)
![2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2779188.png)
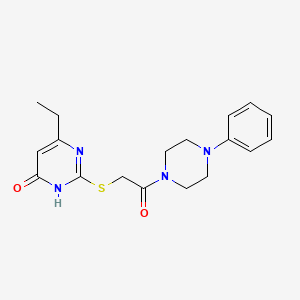
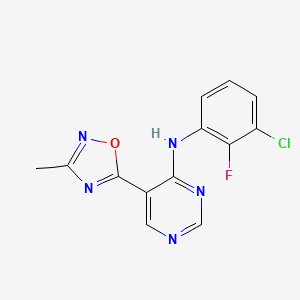
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2779191.png)
![N-Boc-2-(1-amino]cyclooctyl)acetic acid](/img/structure/B2779193.png)
![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)